Zenarestat

Description

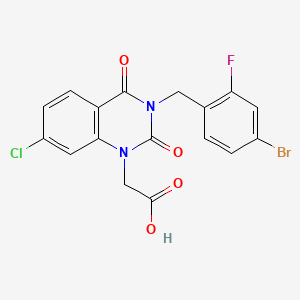

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONDGSPUVNZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047296 | |

| Record name | Zenarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112733-06-9 | |

| Record name | Zenarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112733-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zenarestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zenarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zenarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZENARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zenarestat: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zenarestat, also known by its developmental codes FR-74366 and FK-366, is a potent inhibitor of the enzyme aldose reductase.[1] This enzyme plays a crucial role in the polyol pathway, which becomes particularly active under hyperglycemic conditions. By catalyzing the conversion of glucose to sorbitol, aldose reductase contributes to the accumulation of sorbitol in tissues, a process implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. This compound's inhibitory action on this enzyme has made it a subject of significant research interest for its potential therapeutic applications in managing these diabetic complications. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, presenting key data and methodologies for the scientific community.

Chemical Structure

The chemical structure of this compound is characterized by a substituted quinazoline-2,4-dione core. Its systematic IUPAC name is 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | [2] |

| CAS Number | 112733-06-9 | [2] |

| Molecular Formula | C₁₇H₁₁BrClFN₂O₄ | [2] |

| Molecular Weight | 441.64 g/mol | [1] |

| Melting Point | 223-224 °C | [1] |

| XLogP3 | 3.3 | [2] |

| SMILES | C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | [2] |

Synthesis of this compound

The synthesis of this compound has been described in patents assigned to Fujisawa Pharmaceutical Co., Ltd., namely US Patent 4,734,419 and EP 218,999.[1] The synthetic route involves a multi-step process, which is outlined below.

Synthetic Pathway

References

Role of Zenarestat in the polyol pathway

An In-Depth Technical Guide on the Role of Zenarestat in the Polyol Pathway

Executive Summary

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic complications. The rate-limiting enzyme, aldose reductase (AR), converts glucose to sorbitol, initiating a cascade of events including osmotic stress, increased oxidative stress, activation of protein kinase C (PKC), and the formation of advanced glycation end-products (AGEs). This compound is a potent, orally active aldose reductase inhibitor (ARI) that was developed to mitigate these effects by blocking the first step of the pathway.[1] This guide provides a detailed examination of the polyol pathway's role in diabetic pathophysiology, the mechanism of action of this compound, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Polyol Pathway and Its Role in Hyperglycemic Damage

In normoglycemic states, the majority of intracellular glucose is phosphorylated by hexokinase to enter glycolysis. However, during hyperglycemia, hexokinase becomes saturated, and the excess glucose is metabolized through the alternative polyol pathway.[2][3] This pathway consists of two primary enzymatic steps.

-

Aldose Reductase (AR): Glucose is reduced to sorbitol by aldose reductase (AR), a reaction that consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[4]

-

Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), using NAD+ (nicotinamide adenine dinucleotide) as a cofactor.[4]

The hyperactivity of this pathway in insulin-independent tissues such as nerves, retina, and kidneys is a key mechanism behind the development of diabetic microvascular complications.[2]

Caption: The two-step metabolic polyol pathway.

Mechanisms of Pathophysiology

The overactivation of the polyol pathway contributes to cellular damage through several interconnected mechanisms:

-

Osmotic Stress: Intracellular accumulation of sorbitol, an impermeant sugar alcohol, creates a hyperosmotic environment, leading to water influx, cellular swelling, and eventual damage.[2][5]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. Its depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[4][5][6]

-

Protein Kinase C (PKC) Activation: Increased flux through the polyol pathway can lead to the de novo synthesis of diacylglycerol (DAG), a key activator of PKC.[7] Hyperglycemia-induced PKC activation is linked to vascular dysfunction, including changes in blood flow and increased permeability.[8][9]

-

Advanced Glycation End-product (AGE) Formation: The fructose generated by the polyol pathway is a more potent glycating agent than glucose.[1] Fructose and its metabolites can react non-enzymatically with proteins to form AGEs.[10] AGEs can alter protein structure and function, cross-link with collagen leading to vascular stiffness, and interact with receptors (RAGE) to trigger inflammatory signaling.[11][12]

Caption: Downstream pathological effects of polyol pathway hyperactivity.

This compound: A Potent Aldose Reductase Inhibitor

This compound ({3-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetic acid) is a quinazoline-based carboxylic acid derivative designed as a potent and specific inhibitor of aldose reductase.[13] By blocking this rate-limiting enzyme, this compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating all downstream pathological consequences of polyol pathway hyperactivity.[1] Although its clinical development was ultimately terminated, studies have provided significant data on its efficacy and mechanism.[13][14]

Caption: this compound inhibits aldose reductase, blocking the pathway.

Preclinical and Clinical Evidence

This compound has been evaluated in various in vitro, animal, and human studies to determine its efficacy in inhibiting aldose reductase and improving clinical endpoints related to diabetic neuropathy.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Enzyme Source | IC₅₀ Value | Reference |

|---|

| Human Purified Kidney Extracts | High selectivity for aldose reductase vs. aldehyde reductase |[15] |

Table 2: Effects of this compound in Animal Models of Diabetes

| Animal Model | Dose | Key Findings | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | 3.2 - 100 mg/kg (diet) | Dose-dependently reduced lens sorbitol levels (ED₅₀ 12 mg/kg). | [15] |

| Streptozotocin-induced diabetic rats | 32 mg/kg (oral, 2 weeks) | Inhibited nerve sorbitol accumulation to near-normal levels; improved nerve blood flow and minimal F-wave latency. | [16] |

| Streptozotocin-induced diabetic rats | 0.09% in diet (8 weeks) | Prevented reduction in endoneurial blood flow; restored nitric oxide function. | [17] |

| Zucker diabetic fatty (ZDF) rats | 32 mg/kg (oral, 8 weeks) | Reduced nerve sorbitol to near-normal levels; improved motor nerve conduction velocity (MNCV) and F-wave minimal latency. |[18] |

Table 3: Summary of Human Clinical Trial Data for this compound

| Study Design | Dose | Key Findings | Reference |

|---|

| 52-week, randomized, placebo-controlled | Multiple doses | Dose-dependent improvement in nerve conduction velocity (NCV). Doses producing >80% sorbitol suppression were associated with increased density of small-diameter myelinated nerve fibers. |[19][20] |

Key Experimental Methodologies

Accurate assessment of aldose reductase activity and polyol pathway metabolites is crucial for evaluating the efficacy of inhibitors like this compound.

Protocol 1: Aldose Reductase Activity Assay (Colorimetric)

This protocol is based on the principle that aldose reductase catalyzes the NADPH-dependent reduction of a substrate, and the activity can be measured by monitoring the decrease in NADPH absorbance at 340 nm.[21]

-

Principle: The rate of decrease in absorbance at 340 nm is directly proportional to the AR activity, as NADPH is consumed during the reaction.

-

Reagents and Buffers:

-

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold AR Assay Buffer containing DTT. Centrifuge to collect the supernatant (lysate).[21]

-

Reaction Setup: In a UV-transparent 96-well plate, add the sample (lysate), AR Assay Buffer, and the test inhibitor (e.g., this compound) or vehicle control.

-

Initiate Reaction: Add NADPH solution to all wells, followed by the AR substrate to initiate the reaction. For background control wells, add buffer instead of the substrate.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 40-90 minutes.[21][23]

-

-

Data Analysis: Calculate the rate of NADPH consumption (change in absorbance over time). The AR activity is determined by comparing the rates in the presence and absence of the inhibitor.

Caption: Experimental workflow for an AR activity assay.

Protocol 2: Quantification of Sorbitol and Fructose in Nerve Tissue

This protocol outlines a method for the sensitive and specific quantification of sorbitol and fructose using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Principle: Tissue extracts are chromatographically separated to resolve sorbitol and fructose from their isomers. The compounds are then ionized and detected by a mass spectrometer, providing high specificity and accurate quantification.

-

Reagents and Materials:

-

Procedure:

-

Sample Preparation: Excise and weigh nerve tissue. Homogenize in a suitable buffer.

-

Extraction: Perform protein precipitation with a solvent like acetonitrile. Centrifuge and collect the supernatant.

-

Purification: Further purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.[24]

-

LC-MS/MS Analysis: Inject the purified extract onto an LC system (e.g., with an amino-based column) coupled to a tandem mass spectrometer.[24] A gradient elution is used to separate sorbitol and fructose.

-

Detection: Monitor specific precursor-to-product ion transitions for sorbitol, fructose, and their internal standards using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Construct a calibration curve using the analytical standards. The concentration of sorbitol and fructose in the tissue sample is calculated by comparing their peak area ratios relative to the internal standards against the calibration curve.

Caption: Workflow for quantifying polyols in tissue samples.

Conclusion

The polyol pathway represents a critical nexus between hyperglycemia and the development of chronic diabetic complications. By converting excess glucose to sorbitol and fructose, the pathway initiates a cascade of cellular stresses, including osmotic imbalance, oxidative damage, and the formation of AGEs. This compound, as a potent inhibitor of the pathway's rate-limiting enzyme, aldose reductase, demonstrated a clear mechanism-based therapeutic potential. Preclinical and clinical data confirmed its ability to reduce sorbitol accumulation in target tissues and showed corresponding improvements in nerve function and morphology.[16][18][19] Although the development of this compound was halted, the extensive research surrounding it has solidified the polyol pathway as a key therapeutic target and has paved the way for the development of other aldose reductase inhibitors. The methodologies and data presented herein underscore the importance of this pathway and provide a valuable technical foundation for future research in the field of diabetic complications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. youtube.com [youtube.com]

- 10. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases [mdpi.com]

- 11. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. ovid.com [ovid.com]

- 16. The effects of this compound, an aldose reductase inhibitor, on minimal F-wave latency and nerve blood flow in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound, an aldose reductase inhibitor, on endoneurial blood flow in experimental diabetic neuropathy of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. abcam.cn [abcam.cn]

- 22. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. content.abcam.com [content.abcam.com]

- 24. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Zenarestat: An Aldose Reductase Inhibitor's Journey

An In-depth Technical Guide on the Discovery and History of Zenarestat as an Aldose Reductase Inhibitor

Abstract

This compound (also known as FR-74366 and FK-366) emerged as a potent, orally active aldose reductase inhibitor (ARI) from the research laboratories of Fujisawa Pharmaceutical Co. in the late 1980s. As a quinazoline derivative, it represented a significant effort in the quest to mitigate chronic diabetic complications, including neuropathy, retinopathy, and nephropathy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the scientific rationale behind its mechanism of action, the experimental protocols employed in its evaluation, and a summary of its preclinical and clinical findings. The document is intended for researchers, scientists, and drug development professionals interested in the history and science of aldose reductase inhibition.

Introduction: The Aldose Reductase Hypothesis and the Promise of this compound

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, one of which is the increased flux of glucose through the polyol pathway.[1] Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[2] Under normoglycemic conditions, this pathway is of minor significance; however, in the hyperglycemic state, the accumulation of intracellular sorbitol is thought to induce osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end-products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the pathogenesis of diabetic complications.

The inhibition of aldose reductase, therefore, presented a promising therapeutic strategy to prevent or ameliorate these long-term complications. This compound was developed as a potent and selective inhibitor of this enzyme, with the hope of offering a targeted therapy for patients with diabetes.

Discovery and Development History

This compound was synthesized and developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[3] Early preclinical studies demonstrated its high potency against aldose reductase.[4] Subsequently, Fujisawa licensed the development and marketing rights for this compound for the treatment of diabetic neuropathy in the USA, Europe, and other regions to Parke-Davis (later acquired by Pfizer).[5]

Phase III clinical trials for diabetic neuropathy commenced in Japan, the USA, and Europe.[5] However, in October 2000, Pfizer suspended the development of this compound in the US and Europe due to observations of renal toxicity in a subset of patients, particularly at the highest dose of 1200 mg/day.[5] Despite the discontinuation in the West, Fujisawa continued with Phase III trials in Japan at a lower dose (600 mg/day).[5] An eyedrop formulation was also being developed for diabetic retinopathy.[5] Ultimately, the development of this compound was terminated.[6]

Mechanism of Action: Inhibition of the Polyol Pathway

This compound functions as a reversible, mixed-type inhibitor of aldose reductase.[4] By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of sorbitol accumulation.

dot

Caption: Inhibition of the Polyol Pathway by this compound.

Preclinical Data

In Vitro Efficacy

This compound demonstrated potent inhibition of aldose reductase from various sources.

| Enzyme Source | IC50 | Reference |

| Rat Sciatic Nerve | 3.6 nmol/L | [4] |

| Rat Lens | 4.4 nmol/L | [4] |

| Human Erythrocyte | 1.6 µmol/L | [4] |

| Rat Lens (sorbitol accumulation) | 39 µmol/L | [4] |

| Rat Sciatic Nerve (sorbitol accumulation) | 17 µmol/L | [4] |

In Vivo Efficacy in Animal Models

Oral administration of this compound to streptozotocin (STZ)-induced diabetic rats led to a dose-dependent reduction in sorbitol levels in various tissues.

| Tissue | ED50 (mg/kg) | Reference |

| Sciatic Nerve | 3.7 | [4] |

| Lens | 23 | [4] |

| Retina | 52 | [4] |

| Renal Cortex | 62 | [4] |

Long-term administration of this compound in diabetic rats showed a delay in cataract formation and an improvement in reduced motor nerve conduction velocity (MNCV).[4] In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, 32 mg/kg of this compound improved nerve dysfunction and reduced nerve sorbitol accumulation.[7]

Pharmacokinetics

| Species | Parameter | Value | Reference |

| Rat | Bioavailability | 93% | [8] |

| Terminal elimination half-life | 6 h | [8] | |

| Total Clearance (male chronic diabetic) | 42.2 ml/hr/kg | [9] | |

| Dog | Bioavailability | 65% | [8] |

| Terminal elimination half-life | 6 h | [8] |

Clinical Data

Pharmacokinetics in Humans

In healthy volunteers, this compound exhibited linear pharmacokinetics. Following a 600mg oral dose, the mean bioavailability parameters were:

| Parameter | Value | Reference |

| AUC0-12h | 228 µg•h/ml | [5] |

| tmax | 1.9 h | [5] |

| Cmax | 58 mg/L | [5] |

| t½ | 11.3 h | [5] |

| Urinary recovery (unchanged drug) | 27.2% | [5] |

Food intake was found to decrease the AUC by 29% and increase clearance by 99%.[5]

Efficacy in Diabetic Neuropathy

A 52-week, randomized, placebo-controlled, double-blinded, multi-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral neuropathy.[10] The study demonstrated dose-dependent increases in sural nerve this compound levels and sorbitol suppression, which were accompanied by a significant improvement in nerve conduction velocity (NCV).[10] Doses that produced greater than 80% sorbitol suppression were associated with a significant increase in the density of small-diameter myelinated nerve fibers.[10]

Another multicentered trial, which was terminated early, also showed that patients treated with this compound had a slowing of or improvement in neuropathy at 12 months as assessed by NCSs.[11][12]

| Nerve Conduction Parameter (Placebo Group Change at 12 months) | Change | P-value | 95% CI | Reference |

| Sural Sensory Velocity | -0.65 m/s | 0.0008 | -1.04 to -0.27 | [13] |

| Median Sensory Amplitude | -0.80 µV | 0.0021 | -1.3 to -0.29 | [13] |

| Median Distal Motor Latency | +0.18 ms | 0.002 | 0.09 to 0.28 | [13] |

Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol)

This protocol is a general representation based on common methodologies for determining aldose reductase inhibitory activity.

dot

Caption: Workflow for Aldose Reductase Inhibition Assay.

-

Enzyme Preparation: A 10% homogenate of rat lenses is prepared in 0.1 M phosphate buffer (pH 7.4). The homogenate is centrifuged, and the supernatant containing aldose reductase is used for the assay.[3]

-

Reaction Mixture: In a quartz cuvette, 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25x10-5 M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound (this compound at various concentrations) or vehicle are mixed.[3]

-

Reaction Initiation: The enzymatic reaction is initiated by adding 0.1 mL of 5x10-4 M DL-glyceraldehyde as the substrate.[3]

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 3 minutes at 30-second intervals using a spectrophotometer.[3]

-

Calculation: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.

Nerve Conduction Velocity (NCV) Measurement in Rats (General Protocol)

This protocol is a general representation based on common methodologies for measuring NCV in rodent models of diabetic neuropathy.

dot

References

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 2. Pharmacokinetics and Safety of Enzalutamide in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Quality Improvement Study of Diagnostic Sural Nerve Morphometry Using Gold Standard Light Microscopy Versus Whole Slide Imaging and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption, distribution and excretion of this compound, a new aldose reductase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Assays for Zenarestat Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of Zenarestat, a potent inhibitor of aldose reductase. This document details the underlying biochemical principles, experimental protocols, and data analysis methods essential for researchers in drug discovery and development.

Introduction to this compound and Aldose Reductase

This compound is a pharmaceutical agent investigated for its potential to mitigate complications associated with diabetes mellitus.[1] Its primary mechanism of action is the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[2] Under hyperglycemic conditions, AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] The accumulation of sorbitol in tissues with insulin-insensitive glucose uptake, such as nerves, retina, and kidneys, is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, this compound aims to prevent the excessive formation of sorbitol and thereby alleviate these long-term diabetic complications.

The Polyol Pathway and Its Role in Diabetic Complications

The polyol pathway is a two-step metabolic route that converts glucose to fructose. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase with NADPH as a cofactor. The subsequent step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor. In normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the presence of high glucose levels, the flux through the polyol pathway significantly increases, leading to the accumulation of sorbitol and fructose, depletion of NADPH and NAD+, and an increase in osmotic stress, all of which contribute to cellular damage.

In Vitro Aldose Reductase Inhibition Assay

The most common in vitro method to determine the inhibitory activity of compounds like this compound against aldose reductase is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.

Experimental Workflow

The general workflow for an in vitro aldose reductase inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and measurement of the reaction rate.

Detailed Experimental Protocol

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against human recombinant aldose reductase.

Materials:

-

Human recombinant aldose reductase (HRAR)

-

This compound

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (pH 6.2)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.2).

-

Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.1 mM.

-

Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration in the assay can range from 1 to 10 mM.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following components in order:

-

Assay buffer

-

NADPH solution

-

Aldose reductase enzyme solution (a pre-determined optimal concentration)

-

This compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to each well/cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of NADPH consumption) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the aldose reductase activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

-

Quantitative Data for this compound Activity

While specific IC50 and Ki values for this compound are reported in various proprietary and academic studies, publicly available, directly citable values from primary literature are scarce in the provided search results. However, this compound is consistently described as a potent aldose reductase inhibitor. For the purpose of this guide, a hypothetical, yet realistic, set of data is presented in the table below to illustrate how such data would be structured. Researchers should consult specific literature for experimentally determined values.

| Parameter | Enzyme Source | Substrate | Value (Hypothetical) |

| IC50 | Human Recombinant Aldose Reductase | DL-Glyceraldehyde | 25 nM |

| Ki | Human Recombinant Aldose Reductase | DL-Glyceraldehyde | 10 nM |

| IC50 | Rat Lens Aldose Reductase | DL-Glyceraldehyde | 40 nM |

Kinetic Analysis of Inhibition

To further characterize the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The in vitro enzymatic assays described in this guide are fundamental tools for the evaluation and characterization of aldose reductase inhibitors like this compound. A thorough understanding of these methodologies, from the underlying biochemical principles to the detailed experimental execution and data analysis, is critical for researchers working on the development of novel therapeutics for diabetic complications. The provided protocols and workflows serve as a foundational resource for establishing and conducting these essential assays in a research setting.

References

Crystallography of Zenarestat Binding to Aldose Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies of Zenarestat in complex with human aldose reductase. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound is a potent inhibitor of aldose reductase and has been the subject of extensive research to understand its mechanism of action for the development of therapeutics to mitigate diabetic complications.

Crystallographic Data of the Aldose Reductase-Zenarestat Complex

The three-dimensional structure of human recombinant aldose reductase in complex with this compound was determined by X-ray crystallography, providing crucial insights into the inhibitor's binding mode. The crystal structure has been deposited in the Protein Data Bank (PDB).

| Parameter | Value | Reference |

| PDB ID | 1IEI | [1][2] |

| Resolution | 2.50 Å | [1][2] |

| R-Value Work | 0.178 | [2] |

| R-Value Free | 0.199 | [2] |

| Total Structure Weight | 37.08 kDa | [2] |

| Atom Count | 2,773 | [2] |

| Modeled Residue Count | 315 | [2] |

Molecular Interactions of this compound with Aldose Reductase

The crystal structure of the aldose reductase-Zenarestat complex reveals that the inhibitor binds within the enzyme's hydrophobic active site.[1] This binding induces significant and unique conformational changes in the enzyme.[1]

The key interactions between this compound and the active site residues of aldose reductase are summarized below:

-

CH-π and π-π Interactions: The benzene ring of this compound occupies a space between the side chains of Leucine 300 (Leu300) and Tryptophan 111 (Trp111).[1] This positioning facilitates a CH-π interaction, which, in conjunction with the aromatic side chains, forms a stable CH-π-π interaction.[1]

-

Hydrophobic Contacts: A significant portion of the this compound molecule is involved in hydrophobic interactions with the active site, contributing to its high affinity.[3]

-

Halogen Bonds: The structure reveals two halogen bonds between this compound and the backbone of Valine 47 (Val47) and Cysteine 298 (Cys298).[3]

-

Salt Bridge and Hydrogen Bonds: this compound forms a salt bridge with Histidine 110 (His110) and hydrogen bonds with Tyrosine 48 (Tyr48) and Tryptophan 111 (Trp111).[3]

These detailed structural insights are fundamental for understanding the mechanism of action of this class of inhibitors and for the rational design of more effective therapeutics.[1]

Quantitative Inhibition Data

| Inhibitor | IC50 (nM) |

| Imirestat | 8.5 (rat lens) |

| Epalrestat | 10 (rat lens), 26 (human placenta) |

| Fidarestat | 26 |

| AT-001 (Caficrestat) | 0.0289 |

| Govorestat (AT-007) | 0.1 |

Data sourced from ProbeChem[5]

Experimental Protocols

The following sections outline the generalized experimental procedures for the crystallographic study of the aldose reductase-Zenarestat complex, based on common practices for this enzyme.

Expression and Purification of Human Aldose Reductase

Recombinant human aldose reductase is typically overexpressed in an Escherichia coli expression system. The purification process generally involves the following steps:

-

Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Chromatography: The protein is purified from the cell lysate using a series of chromatographic techniques. A common method is DEAE-cellulose column chromatography.[6]

-

Purity Assessment: The purity of the enzyme is assessed at each stage, often using SDS-PAGE.

Crystallization of the Aldose Reductase-Zenarestat Complex

Crystals of the enzyme-inhibitor complex are grown to be suitable for X-ray diffraction analysis.

-

Complex Formation: The purified aldose reductase is incubated with its cofactor, NADP+, and the inhibitor, this compound, to form the ternary complex.

-

Crystallization: Crystals are grown using vapor diffusion methods. A common precipitating agent used for human aldose reductase is polyethylene glycol (PEG) 6000.[2] The crystallization is typically carried out at a controlled temperature, for instance, 277 K.[2]

X-ray Data Collection and Processing

-

Crystal Mounting: A single, high-quality crystal is mounted and cryo-cooled for data collection.

-

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction data are processed using software suites like HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.[7]

Structure Determination and Refinement

-

Phase Determination: The phase problem is solved using methods such as molecular replacement, utilizing a known structure of aldose reductase as a search model.

-

Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.

-

Refinement: The model is refined using crystallographic refinement software to improve the fit to the experimental data. This process minimizes the R-work and R-free values.[7]

-

Validation: The final structure is validated for its geometric quality and agreement with the diffraction data.

Conclusion

The crystallographic studies of the human aldose reductase-Zenarestat complex have provided a detailed, atomic-level understanding of how this potent inhibitor interacts with its target enzyme. The identification of key interactions, such as the CH-π-π stacking and specific hydrogen and halogen bonds, is invaluable for the field of drug development. This structural information serves as a robust foundation for the rational design and optimization of novel aldose reductase inhibitors with improved efficacy and selectivity for the treatment of diabetic complications.

References

- 1. The structure of human recombinant aldose reductase complexed with the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of crystals of human aldose reductase with very high resolution diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Zenarestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zenarestat (FR-74366) is a potent, orally active aldose reductase inhibitor that was investigated for the treatment of diabetic complications, particularly diabetic neuropathy.[1][2] As a member of the quinazoline class of compounds, this compound's mechanism of action centers on the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3] Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol and subsequent cellular damage implicated in the pathogenesis of diabetic complications.[4][5] Preclinical and clinical studies demonstrated this compound's ability to reduce sorbitol accumulation in nerve tissues and improve nerve conduction velocity.[1][6] However, the clinical development of this compound was terminated due to observations of renal adverse effects, specifically an increase in serum creatinine levels in some patients.[7][8] This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action: Inhibition of the Polyol Pathway

This compound's primary pharmacological effect is the inhibition of aldose reductase (ALR2), an enzyme that catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor.[3][9] In normoglycemic states, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic conditions, as seen in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[10]

The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates osmotic stress, leading to cellular damage.[4] The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further contributes to metabolic imbalances.[3] The increased activity of the polyol pathway also depletes NADPH, a crucial cofactor for glutathione reductase, thereby reducing the cell's antioxidant capacity and increasing susceptibility to oxidative stress.[9] By inhibiting aldose reductase, this compound aims to mitigate these pathological consequences of hyperglycemia.[3]

Signaling Pathway: The Polyol Pathway and its Downstream Effects

Caption: The Polyol Pathway and the inhibitory action of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical animal models of diabetes and in clinical trials with patients suffering from diabetic neuropathy. The primary endpoints in these studies were the reduction of sorbitol levels in nerve tissue and the improvement of nerve function, as measured by nerve conduction velocity (NCV).

Preclinical Studies

In studies involving Zucker diabetic fatty (ZDF) rats, an animal model for type 2 diabetes, orally administered this compound demonstrated a dose-dependent improvement in diabetic peripheral neuropathy.[6]

Table 1: Effects of this compound in Zucker Diabetic Fatty Rats [6]

| Treatment Group | Dose (mg/kg/day) | Sciatic Nerve Sorbitol Accumulation | Motor Nerve Conduction Velocity (MNCV) | F-wave Minimal Latency (FML) |

| ZDF Control | - | Remarkable accumulation | Slowing observed | Delay observed |

| This compound | 3.2 | Partially inhibited | No significant effect | No significant effect |

| This compound | 32 | Reduced to near-normal levels | Improved | Improved |

Clinical Studies

A 52-week, randomized, placebo-controlled, double-blinded, multiple-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral polyneuropathy (DPN).[1] The study revealed that this compound treatment resulted in dose-dependent increases in sural nerve this compound levels and a corresponding suppression of sorbitol.[1] This was accompanied by a significant improvement in NCV.[1] A key finding was that a greater than 80% suppression of nerve sorbitol content was associated with a significant increase in the density of small-diameter myelinated nerve fibers, suggesting a potential for nerve fiber regeneration.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the publicly available literature. However, studies in diabetic rats provide some insights into its absorption, distribution, metabolism, and excretion.

A study in streptozotocin-induced diabetic rats investigated the pharmacokinetics of this compound.[11] The total clearance of this compound was found to be significantly increased in male chronic diabetic rats (15.3 to 42.2 ml/hr/kg).[11] In female diabetic rats, the pharmacokinetic parameters were similar to those in control animals.[11] The fraction of this compound unbound to plasma protein was observed to increase over time following streptozotocin treatment in both sexes.[11] Urinary excretion of [14C] this compound was increased in male diabetic rats but decreased in female chronic diabetic rats, suggesting sex-dependent differences in renal handling.[11]

Table 2: Pharmacokinetic Parameters of this compound in Diabetic Rats [11]

| Parameter | Male Chronic Diabetic Rats | Female Chronic Diabetic Rats |

| Total Clearance | 42.2 ml/hr/kg (increased from 15.3) | Similar to control |

| Urinary Excretion (% of dose) | 13.2% (increased from 1.9%) | 26.2% (decreased from 61.3%) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the this compound studies are not fully available in the published literature. However, the general methodologies employed in key preclinical and clinical assessments can be described.

Measurement of Nerve Conduction Velocity (NCV)

-

Objective: To assess the functional integrity of peripheral nerves.

-

General Procedure (Clinical):

-

Patients are positioned comfortably, and the skin temperature over the nerve being tested is maintained within a standard range.

-

Stimulating electrodes are placed on the skin over the nerve at two different points (e.g., ankle and knee for the peroneal nerve).

-

Recording electrodes are placed over a muscle supplied by that nerve.

-

A small electrical impulse is delivered through the stimulating electrodes, causing the muscle to contract.

-

The time it takes for the impulse to travel from the stimulation point to the recording point (latency) is measured.

-

The distance between the two stimulation points is measured on the skin surface.

-

NCV is calculated by dividing the distance between the stimulation points by the difference in latencies.

-

Measurement of Nerve Sorbitol Content

-

Objective: To quantify the accumulation of sorbitol in nerve tissue as a biomarker of polyol pathway activity.

-

General Procedure (from Sural Nerve Biopsy):

-

A sural nerve biopsy is obtained from the patient under local anesthesia.

-

The nerve tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

The tissue is homogenized in a suitable buffer.

-

Proteins are precipitated, and the supernatant containing the polyols is collected.

-

The sorbitol in the extract is typically measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Experimental Workflow: Clinical Trial for an Aldose Reductase Inhibitor in Diabetic Neuropathy

Caption: A generalized workflow for a clinical trial of an aldose reductase inhibitor.

Clinical Efficacy and Safety

Clinical trials with this compound demonstrated a proof-of-concept for aldose reductase inhibition in improving nerve function in patients with diabetic neuropathy.[1] The improvement in nerve conduction velocity was a significant finding.[1] However, the clinical development of this compound was ultimately halted due to safety concerns.[7] Specifically, a significant increase in serum creatinine was observed in some patients treated with this compound, indicating potential renal toxicity.[7][8] This adverse effect led to the early termination of a pivotal Phase 3 trial and the discontinuation of the drug's development program.[7]

Conclusion

This compound is a potent aldose reductase inhibitor that showed promise in preclinical and early clinical studies for the treatment of diabetic neuropathy by targeting the underlying metabolic abnormalities of the polyol pathway. Its ability to reduce nerve sorbitol accumulation and improve nerve conduction velocity provided strong evidence for the role of aldose reductase in the pathogenesis of diabetic nerve damage. However, the emergence of renal adverse effects during later-stage clinical development led to the termination of its investigation. The story of this compound underscores the challenges in developing safe and effective therapies for diabetic complications and highlights the importance of thorough long-term safety assessments for new chemical entities. The insights gained from the this compound program have, nevertheless, contributed to the broader understanding of the polyol pathway and the continued search for novel therapeutic strategies for diabetic neuropathy.

References

- 1. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 2. Patterns of Nerve Conduction Abnormalities in Patients with Type 2 Diabetes Mellitus According to the Clinical Phenotype Determined by the Current Perception Threshold [e-dmj.org]

- 3. Pharmacokinetics of this compound, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sural nerve sorbitol in patients with diabetic sensorimotor polyneuropathy. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 10. clinicaltrial.be [clinicaltrial.be]

- 11. impactfactor.org [impactfactor.org]

Methodological & Application

Application Notes and Protocols: Zenarestat for In Vivo Diabetic Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the overactivation of the polyol pathway due to hyperglycemia. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. This accumulation of sorbitol, along with subsequent osmotic stress and depletion of cellular reducing equivalents, is thought to contribute to nerve injury.

Zenarestat is a potent and selective inhibitor of aldose reductase. By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects in diabetic nerve tissue. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies using diabetic rat models, a critical step in the evaluation of its therapeutic potential.

Mechanism of Action: Polyol Pathway Inhibition

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol. This compound acts by competitively inhibiting aldose reductase, thus reducing the conversion of glucose to sorbitol. This action is expected to alleviate cellular stress and improve nerve function.

Caption: this compound inhibits aldose reductase, blocking sorbitol accumulation.

Experimental Protocols

A general workflow for evaluating this compound in a diabetic rat model involves inducing diabetes, administering the compound, and assessing its effects on various neuropathic endpoints.

Caption: General experimental workflow for this compound studies in diabetic rats.

Induction of Diabetes (Streptozotocin Model)

The streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 diabetes, characterized by the specific destruction of pancreatic β-cells.[1][2][3]

Materials:

-

Streptozotocin (STZ)

-

Cold sterile citrate buffer (0.1 M, pH 4.5)

-

Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

Glucometer and test strips

Protocol:

-

Fast rats for 12-18 hours prior to STZ injection, with free access to water.

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.

-

Administer a single intraperitoneal (i.p.) injection of STZ, typically at a dose of 50-60 mg/kg body weight.

-

Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.

-

Confirm the induction of diabetes 48-72 hours after STZ injection by measuring blood glucose from a tail vein sample. Animals with fasting blood glucose levels ≥ 250 mg/dL (or 13.9 mmol/L) are considered diabetic and are included in the study.

-

Allow the diabetic condition to stabilize and neuropathy to develop, typically over a period of 2-4 weeks, before commencing treatment.

This compound Administration (Oral Gavage)

This compound is typically administered orally. Oral gavage ensures accurate dosing.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Appropriately sized stainless steel or flexible gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

Protocol:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

-

Weigh the rat to calculate the correct volume for administration. The volume should not exceed 10-20 ml/kg.

-

Gently restrain the rat.

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.

-

Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The rat should swallow as the tube is passed. Do not force the needle.

-

Once the needle is in place, administer the this compound suspension.

-

Slowly withdraw the needle.

-

Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

-

Dosing is typically performed once daily.

Assessment of Diabetic Neuropathy

MNCV is a non-invasive and reliable measure of peripheral nerve function.

Protocol:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Place stimulating electrodes at the sciatic notch and the Achilles tendon.

-

Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw using recording electrodes.

-

Measure the distance between the stimulating electrodes.

-

Calculate MNCV (m/s) by dividing the distance (in mm) by the difference in the latencies (in ms) of the M-waves evoked from the two stimulation sites.

This is a key biochemical marker to confirm the mechanism of action of this compound.

Protocol:

-

At the end of the treatment period, euthanize the rat and carefully dissect the sciatic nerves.

-

Freeze the nerve tissue immediately in liquid nitrogen and store at -80°C until analysis.

-

Homogenize the nerve tissue and extract polyols.

-

Quantify sorbitol levels using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[4]

Reduced NBF is a feature of diabetic neuropathy, and its restoration can be a therapeutic goal.

Protocol:

-

Anesthetize the rat and expose the sciatic nerve.

-

Use microelectrode hydrogen polarography to measure NBF. This technique involves generating hydrogen gas, which is inhaled by the animal, and then measuring its clearance from the nerve tissue with a microelectrode. The rate of clearance is proportional to blood flow.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in various diabetic rat models.

Table 1: Effects of this compound on Sciatic Nerve Parameters in Zucker Diabetic Fatty (ZDF) Rats (8-week treatment) [5]

| Parameter | Lean Control | ZDF Control | ZDF + this compound (3.2 mg/kg) | ZDF + this compound (32 mg/kg) |

| Motor Nerve Conduction Velocity (MNCV) (m/s) | Normal | Slowed | No significant effect | Improved |

| F-wave Minimal Latency (FML) (ms) | Normal | Delayed | No significant effect | Improved |

| Sciatic Nerve Sorbitol (nmol/g tissue) | Low | High Accumulation | Partially Inhibited | Reduced to near-normal |

Table 2: Effects of this compound on Sciatic Nerve Parameters in STZ-Induced Diabetic Rats (2-week treatment) [6]

| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (3.2 mg/kg) | Diabetic + this compound (32 mg/kg) |

| Minimal F-wave Latency (FWL) (ms) | Normal | Prolonged | Not improved | Significantly improved |

| Nerve Blood Flow (NBF) | Normal | Reduced | Tendency to increase | Significantly improved |

| Sciatic Nerve Sorbitol | Normal | Marked Accumulation | ~40% inhibition | Inhibited to near-normal |

Table 3: Effects of this compound on Endoneurial Blood Flow (NBF) in STZ-Induced Diabetic Rats (8-week treatment) [7]

| Parameter | Age-matched Control | Diabetic Control | Diabetic + this compound (0.09% in diet) |

| Endoneurial Blood Flow (NBF) | Normal | Significantly lower | Not significantly altered (restored) |

Conclusion

This compound has demonstrated efficacy in preclinical diabetic rat models by inhibiting aldose reductase, reducing sciatic nerve sorbitol accumulation, and improving key indicators of diabetic neuropathy such as nerve conduction velocity and endoneurial blood flow.[5][6][7] The protocols outlined here provide a framework for the in vivo evaluation of this compound and other aldose reductase inhibitors, which are crucial for the development of new therapies for diabetic complications. While this compound's clinical development was halted, the study of its effects in animal models continues to provide valuable insights into the pathogenesis of diabetic neuropathy.[8]

References

- 1. Endoneurial blood flow in rat sciatic nerve during development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoneurial blood flow in rat sciatic nerve during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of sciatic nerve conduction velocity (NCV) [bio-protocol.org]

- 6. inotiv.com [inotiv.com]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Application Notes and Protocols for Zenarestat in Streptozotocin-Induced Diabetic Neuropathy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zenarestat, an aldose reductase inhibitor, in preclinical studies of diabetic neuropathy using the streptozotocin (STZ)-induced diabetic rodent model. The protocols outlined below cover the induction of diabetes, administration of this compound, and various methods for assessing the therapeutic efficacy of the compound.

Introduction to Diabetic Neuropathy and the Role of the Polyol Pathway

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function.[1] One of the key mechanisms implicated in its pathogenesis is the overactivation of the polyol pathway due to hyperglycemia.[2][3][4][5][6][7]

Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in a hyperglycemic state, excess glucose is shunted to the polyol pathway.[4][6] The first and rate-limiting enzyme of this pathway, aldose reductase (AR), converts glucose to sorbitol, a process that consumes the cofactor NADPH.[3][4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).[4][5]

The pathogenic consequences of this pathway's overactivation are twofold:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cell swelling and damage, particularly in tissues like nerves that cannot easily dispose of it.[2][6][8]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent required for the regeneration of glutathione (GSH), a critical antioxidant.[2][6][9] This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to lipids, proteins, and DNA.[9][10][11]

This compound is a potent aldose reductase inhibitor (ARI) that blocks this pathway, thereby preventing sorbitol accumulation and mitigating downstream oxidative stress.[12][13] Its use in STZ-induced diabetic models allows for the investigation of the polyol pathway's role in neuropathy and the evaluation of potential therapeutic interventions.

Experimental Protocols

Induction of Diabetic Neuropathy with Streptozotocin (STZ)

The STZ-induced diabetic rat is a widely used animal model for studying type 1 diabetes and its complications, including neuropathy.[14] STZ is a cytotoxic agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[15]

Materials:

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer (pH 4.5)

-

Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250g)

-

Glucometer and test strips

-

10% sucrose solution

Protocol:

-

Fast the animals overnight (8-12 hours) before STZ injection but allow free access to water.

-

On the day of induction, weigh the rats and calculate the required dose of STZ. A single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight is commonly used.[15][16]

-

Prepare the STZ solution immediately before use by dissolving it in ice-cold citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes.

-

Administer the calculated dose of STZ via i.p. injection.

-

After the injection, replace the water bottles with a 10% sucrose solution for the next 48 hours to prevent fatal hypoglycemia resulting from the sudden release of insulin from lysed β-cells.[14]

-

After 48 hours, return the animals to normal drinking water.

-

Confirm the induction of diabetes 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with fasting blood glucose levels >250 mg/dL (or >16.7 mmol/L) are considered diabetic and can be included in the study.[14][17]

-

Continue to monitor blood glucose levels and body weight weekly throughout the study. The development of neuropathic symptoms typically begins around 4 weeks after induction.[14][18]

Administration of this compound

Protocol:

-

Begin this compound treatment two to four weeks after the successful induction of diabetes, allowing time for neuropathic changes to develop.[19]

-

This compound can be administered orally once daily via gavage.[20]

-

Prepare a suspension of this compound in a suitable vehicle, such as 0.5% (w/v) methylcellulose.[21]

-

Administer the drug for a period of 4 to 8 weeks to assess its effects on the progression of neuropathy.[20]

Dosage Information:

| Animal Model | This compound Dose | Duration | Key Findings | Reference |

| STZ-induced diabetic rats | 3.2 mg/kg/day | 2 weeks | Partially inhibited sorbitol accumulation; no improvement in nerve function. | [19] |

| STZ-induced diabetic rats | 32 mg/kg/day | 2 weeks | Normalized sorbitol levels; significantly improved nerve blood flow and F-wave latency. | [19] |

| Zucker diabetic fatty (ZDF) rats | 3.2 mg/kg/day | 8 weeks | Partially inhibited sorbitol accumulation; no significant effect on MNCV. | [20] |

| Zucker diabetic fatty (ZDF) rats | 32 mg/kg/day | 8 weeks | Reduced nerve sorbitol to near-normal levels; improved MNCV and F-wave latency. | [20] |

MNCV: Motor Nerve Conduction Velocity

Efficacy Assessment Protocols

Electrophysiological Analysis: Nerve Conduction Velocity (NCV)

NCV measurement is a critical, non-invasive method to assess nerve function. Diabetic neuropathy is characterized by a significant reduction in NCV.[22][23]

Materials:

-

Anesthetic (e.g., Ketamine/Xylazine)

-

Electromyography (EMG) apparatus with stimulating and recording electrodes

-

Warming lamp and temperature probe

Protocol:

-

Anesthetize the rat (e.g., ketamine/xylazine 30-100/2.5-10 mg/kg, i.p.).[24]

-

Maintain the animal's body temperature at 37°C using a warming lamp to ensure accurate and reproducible results.[24]

-

For sciatic-tibial motor NCV (MNCV), place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal).[24]

-

Place recording electrodes on the plantar muscles of the paw.

-

Deliver a supramaximal stimulus at both locations and record the latency of the evoked muscle action potential.

-

Measure the distance between the two stimulation points.

-

Calculate MNCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms) .

-

Sensory NCV (SNCV) can be measured similarly, for example, by stimulating the tail nerve and recording from a more distal point.[17]

Expected Outcomes with this compound Treatment:

| Parameter | Diabetic Control Group | This compound-Treated Group | Reference |

| Motor NCV (MNCV) | Significantly decreased | Significant improvement/prevention of decrease | [20] |

| F-wave Minimal Latency | Significantly prolonged | Significant improvement/prevention of prolongation | [19][20] |

Biochemical Analysis

A. Nerve Sorbitol Content

Protocol:

-

At the end of the study, euthanize the animals and quickly dissect the sciatic nerves.

-

Freeze the nerve tissue immediately in liquid nitrogen and store at -80°C.

-

Homogenize the tissue and use a commercially available sorbitol assay kit or established spectrophotometric/fluorometric methods to quantify sorbitol levels.

-

Normalize the results to tissue weight.

B. Oxidative Stress Markers

Protocol:

-

Prepare sciatic nerve or spinal cord homogenates in an appropriate buffer.[25]

-

Measure key markers of oxidative stress using commercially available ELISA or colorimetric assay kits.

Expected Changes in Biochemical Markers:

| Marker | Pathological Change in Diabetic Neuropathy | Expected Effect of this compound | Reference |

| Nerve Sorbitol | Increased | Decreased | [19][20] |

| Malondialdehyde (MDA) | Increased | Decreased | [16][26] |

| Superoxide Dismutase (SOD) | Decreased | Increased/Restored | [10][16] |

| Glutathione (GSH) | Decreased | Increased/Restored | [9][25] |

Histopathological Analysis of the Sciatic Nerve

Histological examination reveals structural changes in the nerve, such as axonal degeneration, demyelination, and fiber loss.[1][27]

Materials:

-

Formalin or glutaraldehyde solution

-

Paraffin or resin for embedding

-

Microtome

-

Stains (e.g., Hematoxylin and Eosin (H&E), Toluidine blue)

-

Microscope with imaging software

Protocol:

-

Following euthanasia, carefully dissect a segment of the sciatic nerve.

-

Fix the nerve tissue immediately in an appropriate fixative (e.g., 10% neutral buffered formalin for light microscopy).

-

Process the tissue, embed in paraffin, and section using a microtome.

-

Stain the sections with H&E to observe general morphology or with stains like Toluidine blue for detailed analysis of myelin sheaths.[28]

-

Examine the slides under a light microscope. Key pathological features in diabetic rats include axonal swelling, derangement of nerve fibers, and demyelination.[1][29]

-

Quantify parameters such as nerve fiber density, axon diameter, and myelin sheath thickness using image analysis software.[28][29]

Expected Histopathological Findings:

| Group | Expected Observations |

| Control | Normal arrangement of nerve fibers, uniform myelin sheaths.[1] |

| Diabetic Control | Disorganization of nerve fibers, axonal swelling/atrophy, demyelination, increased Schwann cell numbers.[1] |

| This compound-Treated | Preservation of nerve fiber structure, reduced axonal damage, and less demyelination compared to the diabetic control group. |

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 7. avehjournal.org [avehjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of oxidative stress markers in pathogenesis of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 15. aragen.com [aragen.com]

- 16. Imbalanced oxidative stress and pro-inflammatory markers differentiate the development of diabetic neuropathy variants in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Naringin Attenuates the Diabetic Neuropathy in STZ-Induced Type 2 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of this compound, an aldose reductase inhibitor, on minimal F-wave latency and nerve blood flow in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diacomp.org [diacomp.org]

- 25. Frontiers | Investigation of Natural Compounds for Therapeutic Potential in Streptozotocin-induced Diabetic Neuroinflammation and Neuropathic Pain [frontiersin.org]

- 26. Oxidative stress markers in cognitively intact patients with diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploring Structural and Molecular Features of Sciatic Nerve Lesions in Diabetic Neuropathy: Unveiling Pathogenic Pathways and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. journal.umpr.ac.id [journal.umpr.ac.id]

Application Notes and Protocols: Zenarestat Administration in Zucker Diabetic Fatty Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zenarestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its therapeutic potential in mitigating diabetic complications, particularly diabetic neuropathy. The Zucker diabetic fatty (ZDF) rat is a well-established animal model of type 2 diabetes, exhibiting hyperglycemia, hyperlipidemia, and insulin resistance, which leads to the development of peripheral neuropathy. This document provides detailed application notes and protocols for the administration of this compound in ZDF rat models, based on published research. The primary mechanism of action of this compound involves the inhibition of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress and dysfunction, contributing to the pathogenesis of diabetic neuropathy.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound on peripheral neuropathy in ZDF rats.

| Treatment Group | Dose (mg/kg) | Treatment Duration | Motor Nerve Conduction Velocity (MNCV) | F-wave Minimal Latency (FML) | Sciatic Nerve Sorbitol Concentration |

| Lean Rats (Control) | N/A | 8 weeks | Normal | Normal | Low |

| ZDF Rats (Control) | N/A | 8 weeks | Slowing | Delayed | Remarkably accumulated |

| ZDF Rats + this compound | 3.2 | 8 weeks | No significant effect on slowing | No significant effect on delay | Partially inhibited accumulation |